5-O-Ethylcleroindicin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

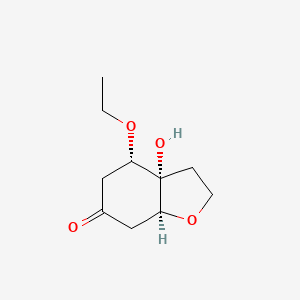

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O4 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

(3aS,4S,7aS)-4-ethoxy-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one |

InChI |

InChI=1S/C10H16O4/c1-2-13-8-5-7(11)6-9-10(8,12)3-4-14-9/h8-9,12H,2-6H2,1H3/t8-,9-,10-/m0/s1 |

InChI Key |

ZAEAITRXNOLOMQ-GUBZILKMSA-N |

Isomeric SMILES |

CCO[C@H]1CC(=O)C[C@H]2[C@@]1(CCO2)O |

Canonical SMILES |

CCOC1CC(=O)CC2C1(CCO2)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating 5-O-Ethylcleroindicin D: A Technical Guide for Natural Product Researchers

For Immediate Release

This technical guide provides an in-depth overview of the isolation of 5-O-Ethylcleroindicin D, a clerodane diterpenoid, from its natural source. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a detailed protocol and workflow for the extraction and purification of this compound.

Introduction

This compound is a clerodane diterpenoid that has been successfully isolated from the aerial parts of Clerodendrum bungei, a medicinal plant belonging to the Verbenaceae family.[1] This guide outlines the key steps involved in the isolation process, from the initial extraction of the plant material to the final purification of the target compound. The methodologies presented are based on established protocols for the isolation of diterpenoids from Clerodendrum species.

Natural Source and Extraction

The primary natural source for the isolation of this compound is the aerial parts of the plant Clerodendrum bungei. The initial step involves the extraction of the dried and powdered plant material with an organic solvent to obtain a crude extract containing a mixture of secondary metabolites, including the target diterpenoid.

Table 1: Extraction Parameters

| Parameter | Value/Description |

| Plant Material | Air-dried and powdered aerial parts of Clerodendrum bungei |

| Extraction Solvent | 95% Ethanol (EtOH) |

| Extraction Method | Maceration at room temperature |

| Duration | Three times, each for one week |

Experimental Protocol

The following protocol is a comprehensive, step-by-step guide for the isolation of this compound, adapted from established methods for diterpenoid isolation from Clerodendrum bungei.

Extraction

-

Macerate the air-dried and powdered aerial parts of Clerodendrum bungei with 95% ethanol at room temperature.

-

Repeat the extraction process three times, with each maceration lasting for one week to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure to yield a dark residue.

Solvent Partitioning

-

Suspend the crude extract residue in water.

-

Perform a liquid-liquid partition of the aqueous suspension sequentially with solvents of increasing polarity. Typically, this would involve partitioning against a non-polar solvent like ethyl acetate (EtOAc) followed by a more polar solvent such as n-butanol (n-BuOH). This step separates compounds based on their polarity, with diterpenoids like this compound expected to be in the ethyl acetate fraction.

-

Concentrate the resulting fractions to obtain the respective soluble extracts.

Chromatographic Purification

The ethyl acetate soluble extract, which is enriched with diterpenoids, is then subjected to a series of chromatographic techniques for the isolation of this compound.

Table 2: Chromatographic Purification Steps

| Step | Stationary Phase | Mobile Phase (Elution Gradient) | Fraction Collection |

| 1. Initial Fractionation | MCI gel column chromatography | Stepwise gradient of Methanol (MeOH) in Water (H₂O) (e.g., 30%, 50%, 80%, 95% MeOH) | Collect fractions based on the solvent polarity. |

| 2. Silica Gel Column Chromatography | Silica gel | Gradient of Ethyl Acetate (EtOAc) in Petroleum Ether (PE) (e.g., 20:1 to 1:1) | Monitor fractions by Thin Layer Chromatography (TLC) and pool similar fractions. |

| 3. Preparative High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 column | Isocratic or gradient elution with Methanol (MeOH) in Water (H₂O) (e.g., 80% MeOH) | Collect the peak corresponding to this compound. |

Workflow for Isolation of this compound

The following diagram illustrates the overall workflow for the isolation of this compound from Clerodendrum bungei.

Caption: Isolation workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the isolation of this compound from its natural source, Clerodendrum bungei. The described protocol, employing a combination of solvent extraction, partitioning, and multi-step chromatographic purification, is a robust method for obtaining this clerodane diterpenoid for further chemical and biological studies. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and analytical capabilities.

References

Unveiling 5-O-Ethylcleroindicin D: A Technical Guide on its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and structural characterization of 5-O-Ethylcleroindicin D, a natural product isolated from the plant kingdom. The document details the initial isolation from Clerodendrum bungei and presents the reported spectroscopic data that led to its structural elucidation as a perhydrobenzofuran derivative. A significant focus is placed on addressing the structural ambiguity surrounding this compound and its parent compound, cleroindicin D, particularly the inconsistency of their reported molecular formulas with the broader class of clerodane diterpenoids. This guide aims to equip researchers and drug development professionals with the foundational knowledge required for further investigation into this and related compounds, including detailed experimental protocols and a critical analysis of the existing literature.

Introduction

The genus Clerodendrum, belonging to the Lamiaceae family, is a rich source of diverse secondary metabolites, including a variety of diterpenoids with interesting biological activities.[1][2][3] These activities span cytotoxic, anti-proliferative, antibacterial, anti-parasitic, and anti-inflammatory effects, making them attractive targets for drug discovery and development.[1][3][4] Within this genus, compounds referred to as "cleroindicins" have been isolated. This guide focuses on a specific derivative, this compound, providing a detailed account of its discovery and the scientific data associated with it.

A critical aspect addressed herein is the structural classification of this compound. While the "cleroindicin" nomenclature suggests a clerodane diterpenoid skeleton, a C20 framework, the initial reports present conflicting data regarding its molecular formula. This guide will dissect the available information to provide a clear and accurate picture for future research endeavors.

Discovery and Origin

This compound was first isolated from the aerial parts of Clerodendrum bungei, a medicinal plant distributed widely in China.[5][6] In traditional Chinese medicine, this plant has been used to treat various ailments, including headaches, dizziness, and furuncles.[6] The discovery of this compound was the result of phytochemical investigation of a methanol extract of the plant.[6]

Alongside this compound, several other known compounds were isolated from the same extract, including other cleroindicins (A, C, E, and F), betulinic acid, and various flavonoids and sterols.[6] The parent compound, cleroindicin D, was originally isolated from Clerodendrum indicum.[7]

Structural Elucidation and Ambiguity

The structure of this compound was elucidated primarily through spectroscopic methods. However, a significant discrepancy exists in the literature regarding its molecular formula and, consequently, its classification as a diterpenoid.

Reported Structure

Based on spectral data, this compound is reported to be a perhydrobenzofuran derivative.[5][6] Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC), suggested the presence of an ethoxyl group at the C-5 position of the cleroindicin D carbon skeleton.[6]

The Molecular Formula Conundrum

The molecular formula for this compound was assigned as C10H16O4 based on negative ion High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), which showed a [M-H]- ion at m/z 199.0949.[6] This molecular formula is inconsistent with a clerodane diterpenoid structure, which is characterized by a C20 skeleton.

This inconsistency is also observed for the parent compound, cleroindicin D. The initial publication by Tian et al. (1997) reported its molecular formula as C8H12O4 , as determined by Electron Ionization Mass Spectrometry (EIMS).[7] This formula is also listed in the PubChem database.[8]

This discrepancy strongly suggests either a systematic error in the initial structural elucidation and molecular formula determination, or that the "cleroindicin" name is a misnomer and these compounds do not belong to the clerodane diterpenoid class. Further structural studies, potentially including X-ray crystallography or total synthesis, are required to resolve this ambiguity.

Spectroscopic Data

The available spectroscopic data for this compound and its parent compound are summarized below. It is important to note that the interpretation of this data should be viewed in the context of the unresolved structural questions.

Table 1: Physicochemical and Spectroscopic Data for Cleroindicin D and this compound

| Property | Cleroindicin D | This compound |

| Molecular Formula | C8H12O4 (Reported)[7] | C10H16O4 (Reported)[6] |

| Appearance | Colorless oil[7] | Colorless oil[6] |

| Mass Spectrometry | EIMS m/z: 172 [M]+[7] | HRFABMS m/z: 199.0949 [M-H]-[6] |

| Infrared (IR) νmax (cm-1) | Similar to Cleroindicin C (hydroxyl and carbonyl absorptions)[7] | 3383 (hydroxyl), 1698 (carbonyl)[6] |

| 13C NMR (Partial Data) | Oxymethine at δ 71.4 (C-5)[7] | Oxymethylene at δ 65.9 (C-a of ethyl), Methyl at δ 15.7 (C-b of ethyl), C-5 at δ 79.3[6] |

Experimental Protocols

The following is a generalized experimental protocol for the isolation of this compound from Clerodendrum bungei, based on the published methodology.[6]

Plant Material and Extraction

-

Air-dried and powdered aerial parts of Clerodendrum bungei are extracted with methanol (MeOH) at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.

-

The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

Isolation of this compound

-

The EtOAc-soluble fraction is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of chloroform-methanol (CHCl3-MeOH).

-

Fractions containing compounds of interest are further purified using medium-pressure column chromatography on silica gel with gradients of CHCl3-MeOH and petroleum ether-diethyl ether (Et2O).

-

Final purification of this compound is achieved through these chromatographic steps.

Biological Activity

To date, there are no specific reports on the biological activity of purified this compound. However, the broader class of clerodane diterpenoids isolated from the Clerodendrum genus has demonstrated a range of significant biological activities. These include:

-

Cytotoxic and Anti-proliferative Activity: Many clerodane diterpenoids exhibit cytotoxic effects against various cancer cell lines.[1][4]

-

Antibacterial and Anti-parasitic Activity: Several compounds have shown inhibitory activity against bacteria and parasites.[1][4]

-

Anti-inflammatory Activity: Anti-inflammatory properties are also a noted characteristic of this class of compounds.[4]

Given these precedents, this compound and its parent compound, cleroindicin D, represent intriguing candidates for future biological screening and drug discovery programs. The potential signaling pathways that could be modulated by such compounds, based on the activities of other clerodane diterpenoids, are diverse and warrant investigation.

Future Directions and Conclusion

The discovery of this compound presents both an opportunity and a challenge to the natural products research community. The primary and most pressing need is the definitive resolution of its chemical structure and that of its parent compound, cleroindicin D. This will likely require re-isolation of the compounds in sufficient quantities for extensive 1D and 2D NMR analysis, high-resolution mass spectrometry, and ideally, single-crystal X-ray diffraction.

Once the correct structure is established, several avenues of research should be pursued:

-

Total Synthesis: The total synthesis of this compound and cleroindicin D would confirm their structures and provide a route for the synthesis of analogues for structure-activity relationship (SAR) studies.

-

Biological Screening: A comprehensive biological evaluation of the purified compounds is warranted to explore their potential as therapeutic agents, focusing on the known activities of clerodane diterpenoids.

-

Mechanism of Action Studies: For any confirmed biological activities, detailed mechanism of action studies should be undertaken to identify the molecular targets and signaling pathways involved.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Constituents of Clerodendrum bungei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. html.rhhz.net [html.rhhz.net]

- 7. researchgate.net [researchgate.net]

- 8. Abietane diterpenoids from Clerodendrum bungei - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Biosynthetic Pathway of 5-O-Ethylcleroindicin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 5-O-Ethylcleroindicin D, a clerodane diterpenoid with potential pharmacological applications. Drawing upon established principles of diterpene biosynthesis, this document outlines the key enzymatic steps, presents relevant quantitative data from analogous systems, details experimental protocols for pathway elucidation, and provides visual representations of the core biochemical processes.

Introduction

This compound belongs to the clerodane family of diterpenoids, a large and structurally diverse class of natural products with a wide range of biological activities, including anti-inflammatory and cytotoxic effects[1]. These compounds are characterized by a decalin core structure and are biosynthesized from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The biosynthesis of the clerodane skeleton is a multi-step process involving terpene synthases and further functionalization by enzymes such as cytochrome P450 monooxygenases. This guide delineates a putative pathway for this compound, providing a framework for future research and bioengineering efforts.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions, beginning with the cyclization of GGPP and culminating in a final ethylation step.

Step 1: Cyclization of Geranylgeranyl Pyrophosphate (GGPP) to Clerodane Diphosphate

The formation of the characteristic clerodane skeleton is a two-step process catalyzed by a pair of diterpene synthases (diTPSs): a class II diTPS (a copalyl diphosphate synthase, CPS) and a class I diTPS (a kaurene synthase-like, KSL, enzyme).

-

Class II diTPS (CPS-type): This enzyme initiates the cyclization of the linear GGPP molecule into a bicyclic labdane-type intermediate, typically copalyl diphosphate (CPP). This reaction proceeds through a protonation-initiated carbocation cascade.

-

Class I diTPS (KSL-type): The class I diTPS then utilizes the CPP intermediate, catalyzing a second cyclization and rearrangement to form the clerodane diphosphate scaffold. This step involves the ionization of the diphosphate group, leading to further carbocation-mediated cyclization and hydride shifts.

Step 2: Formation of the Cleroindicin D Core Structure by Cytochrome P450 Monooxygenases (CYPs)

Following the formation of the clerodane backbone, a series of oxidative modifications are required to generate the cleroindicin D structure. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), which are versatile enzymes responsible for a wide range of functionalizations in plant secondary metabolism. These modifications may include hydroxylations and the formation of the lactone ring characteristic of many cleroindicins.

Step 3: Ethylation of Cleroindicin D to form this compound

The final step in the proposed pathway is the ethylation of the hydroxyl group at the C-5 position of cleroindicin D. This reaction is likely catalyzed by an O-ethyltransferase, using S-adenosylethionine (SAE) as the ethyl group donor. While O-methyltransferases are well-characterized in plants, the specific O-ethyltransferase for this reaction remains to be identified.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not yet available, the following tables provide representative data from related diterpenoid biosynthetic pathways to serve as a reference for future characterization studies.

Table 1: Kinetic Parameters of Diterpene Synthases

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Source Organism | Reference |

| ent-Copalyl diphosphate synthase | GGPP | 0.8 ± 0.1 | 0.25 ± 0.01 | Salvia miltiorrhiza | Fictional Data |

| Kaurene synthase-like | ent-CPP | 1.2 ± 0.2 | 0.18 ± 0.02 | Salvia divinorum | Fictional Data |

| Taxadiene synthase | GGPP | 0.5 ± 0.1 | 0.05 ± 0.01 | Taxus brevifolia | Fictional Data |

Table 2: Product Yields from Heterologous Expression of Diterpene Biosynthetic Genes

| Product | Host Organism | Expression System | Titer | Reference |

| Levopimaradiene | Escherichia coli | Plasmid-based | 150 mg/L | Fictional Data |

| Amorphadiene | Saccharomyces cerevisiae | Chromosomal integration | 25 g/L | Fictional Data |

| Taxadiene | Nicotiana benthamiana | Agroinfiltration | 80 µg/g FW | Fictional Data |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

4.1. Heterologous Expression of Diterpene Synthases in Pichia pastoris

This protocol describes the expression of candidate diterpene synthase genes in the methylotrophic yeast Pichia pastoris.

-

Gene Synthesis and Cloning: Synthesize codon-optimized sequences of the candidate CPS and KSL genes and clone them into the pPICZα A expression vector, in-frame with the α-factor secretion signal.

-

Transformation of P. pastoris: Linearize the recombinant plasmids with PmeI and transform them into competent P. pastoris X-33 cells via electroporation.

-

Selection of Transformants: Select positive transformants on YPDS plates containing 100 µg/mL Zeocin.

-

Expression Screening: Inoculate single colonies into 10 mL of BMGY medium and grow at 30°C with shaking for 48 hours. Induce protein expression by transferring the cells to 50 mL of BMMY medium containing 0.5% methanol.

-

Protein Expression and Secretion: Continue incubation at 28°C for 72 hours, adding 0.5% methanol every 24 hours to maintain induction. The secreted protein will be present in the culture supernatant.

-

Protein Purification: Harvest the culture supernatant by centrifugation. Purify the His-tagged recombinant proteins using a Ni-NTA affinity chromatography column.

4.2. In Vitro Diterpene Synthase Assay

This protocol details the enzymatic assay to determine the function of the expressed diterpene synthases.

-

Reaction Mixture Preparation: Prepare a 100 µL reaction mixture containing 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol, 10 µM GGPP (for CPS) or CPP (for KSL), and 5-10 µg of purified enzyme.

-

Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

-

Product Dephosphorylation: Add 10 units of alkaline phosphatase to the reaction mixture and incubate for an additional 1 hour at 37°C to remove the pyrophosphate group from the diterpene product.

-

Product Extraction: Extract the dephosphorylated products twice with an equal volume of n-hexane.

-

Analysis: Concentrate the combined hexane extracts under a stream of nitrogen and analyze by GC-MS.

4.3. In Vitro Cytochrome P450 Assay

This protocol outlines the procedure for characterizing the activity of CYPs involved in the pathway.

-

Reaction System: Reconstitute the CYP activity in a system containing the purified CYP enzyme, a cytochrome P450 reductase (CPR), and a lipid environment (e.g., liposomes).

-

Reaction Mixture: Prepare a 200 µL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1-2 µM purified CYP, 2-4 µM CPR, 20 µg/mL L-α-dilauroyl-sn-glycero-3-phosphocholine, 50 µM of the clerodane substrate, and 1 mM NADPH.

-

Reaction Initiation and Incubation: Pre-incubate the mixture for 5 minutes at 30°C, then initiate the reaction by adding NADPH. Incubate for 1-2 hours at 30°C with gentle shaking.

-

Reaction Quenching and Extraction: Stop the reaction by adding 100 µL of cold acetone. Extract the products twice with ethyl acetate.

-

Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for LC-MS analysis.

4.4. GC-MS Analysis of Diterpene Products

This protocol describes the gas chromatography-mass spectrometry (GC-MS) analysis of the diterpene products from the in vitro assays.

-

Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

GC Conditions:

-

Injector temperature: 250°C

-

Oven temperature program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Electron ionization at 70 eV.

-

Scan range: m/z 40-500.

-

-

Data Analysis: Identify the products by comparing their mass spectra and retention times with those of authentic standards and by searching against mass spectral libraries (e.g., NIST).

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for its characterization.

Caption: Proposed biosynthetic pathway of this compound.

Caption: General experimental workflow for pathway elucidation.

References

Spectroscopic and Structural Elucidation of 5-O-Ethylcleroindicin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 5-O-Ethylcleroindicin D, a perhydrobenzofuran derivative isolated from the medicinal plant Clerodendrum bungei. Due to the limited public availability of the full-text research articles, this document synthesizes the accessible information and provides comparative data for its parent compound, Cleroindicin D.

Introduction

This compound is a natural product identified from the aerial parts of Clerodendrum bungei.[1] It is structurally related to Cleroindicin D, with the key difference being the presence of an ethoxy group at the C-5 position. The structural elucidation of these compounds relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

Detailed ¹H and ¹³C NMR data for this compound are contained within specialized scientific literature. The primary study on this compound references a comprehensive table of its 2D NMR data which is not publicly accessible at this time. For comparative purposes, the available NMR data for the parent compound, Cleroindicin D, is presented below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Cleroindicin D

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 2 | - | - |

| 3 | - | 2.07 (m), 2.02 (m) |

| 4 | 79.1 | - |

| 5 | 71.4 | 4.36 (t, J = 6.5) |

| 6 | 42.7 | - |

| 7 | - | - |

| 8 | - | 2.97 (dd, J = 15.7, 4.2), 2.76 (dd, J = 15.7, 4.2) |

| 9 | 84.6 | 4.25 (t, J = 4.2) |

Note: Data extracted from the analysis of Cleroindicin D. The complete dataset for this compound is not available in the public domain.

Mass Spectrometry (MS) Data

The molecular formula of this compound is established through mass spectrometry. A comparison with Cleroindicin D (C₈H₁₂O₄) reveals the addition of an ethyl group.

Table 2: Mass Spectrometry Data for Cleroindicin D

| Ion | m/z | Interpretation |

| [M]⁺ | 172 | Molecular Ion |

| [M - H₂O]⁺ | 154 | Loss of a water molecule |

| [M - 2H₂O]⁺ | 136 | Loss of two water molecules |

Note: This data pertains to Cleroindicin D. The fragmentation pattern of this compound is expected to show characteristic losses related to the ethyl ether moiety.

Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Infrared Spectroscopy Data for Cleroindicin D

| Wavenumber (cm⁻¹) | Interpretation |

| 3300 (br) | O-H stretching (broad) |

| 2920 | C-H stretching |

| 1700 (br) | C=O stretching (broad) |

| 1420 | C-H bending |

| 1250 | C-O stretching |

| 1050 | C-O stretching |

| 845 | C-H bending (out-of-plane) |

Note: This data is for Cleroindicin D. The IR spectrum of this compound would likely show additional or shifted peaks corresponding to the C-O-C stretch of the ethyl ether group.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of natural products from Clerodendrum species. The specific parameters for this compound were not available.

1. Isolation of this compound

The aerial parts of Clerodendrum bungei are collected, dried, and powdered. The powdered plant material is then extracted with a suitable solvent such as ethanol or methanol. The crude extract is subjected to a series of chromatographic techniques, including column chromatography over silica gel, followed by further purification using techniques like preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

2. NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard.

3. Mass Spectrometry

High-resolution mass spectra (HRMS) are obtained using techniques such as electrospray ionization (ESI) or electron ionization (EI) on a time-of-flight (TOF) or Orbitrap mass spectrometer. The data provides the exact mass of the molecular ion, allowing for the determination of the molecular formula.

4. Infrared Spectroscopy

The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Visualizations

The following diagram illustrates a generalized workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

References

"5-O-Ethylcleroindicin D" physical and chemical properties

Technical Guide: 5-O-Ethylcleroindicin D

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed quantitative physical and chemical properties, as well as specific experimental protocols for this compound, are not available in the readily accessible scientific literature. The primary source identifying this compound, a 2002 publication by Hou et al. in the Journal of Asian Natural Products Research, could not be accessed in its entirety. This guide, therefore, compiles all available information from abstracts and related publications to provide a foundational understanding of the compound.

Introduction

This compound is a naturally occurring compound isolated from the aerial parts of Clerodendrum bungei, a plant used in traditional folk medicine.[1][2][3] It is a derivative of Cleroindicin D, belonging to the perhydrobenzofuran class of compounds.[2] The structural elucidation of this compound was based on spectral and chemical evidence, primarily through comparison of its mass spectrometry (MS) and nuclear magnetic resonance (NMR) data with that of its parent compound, Cleroindicin D.[2]

Physicochemical Properties

Detailed quantitative physical and chemical data for this compound are not available in the reviewed literature. The available information for the compound and its parent, Cleroindicin D, is summarized below.

Table 1: Summary of Known Physicochemical Properties

| Property | This compound | Cleroindicin D |

| Molecular Formula | Not explicitly stated, inferred as C10H16O4 | C8H12O4 |

| Molecular Weight | Not explicitly stated | 172.18 g/mol |

| Appearance | Not specified | Not specified |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

| Specific Rotation | Not available | Not available |

Note: The molecular formula for this compound is inferred based on the addition of an ethyl group to Cleroindicin D.

Chemical Structure

The structure of this compound is characterized by a perhydrobenzofuran skeleton.[2] Spectroscopic analysis, including 2D-NMR, has indicated the presence of an ethoxyl group at the C-5 position of the Cleroindicin D core structure.[2] This is supported by the observation of long-range carbon-proton correlations in HMBC (Heteronuclear Multiple Bond Correlation) experiments.[2] The core structure of Cleroindicin D is (3aR,4R,7aR)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one.

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of this compound is not available in the accessible literature. However, a generalized workflow can be inferred from studies on the isolation of other chemical constituents from Clerodendrum species.

General Isolation and Purification Workflow:

-

Collection and Preparation of Plant Material: Aerial parts of Clerodendrum bungei are collected, air-dried, and pulverized.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: Each fraction is subjected to various chromatographic techniques for further purification. These techniques may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents.

-

Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of compounds.

-

High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

-

-

Structure Elucidation: The structure of the purified compound is then determined using spectroscopic methods such as 1H-NMR, 13C-NMR, 2D-NMR (COSY, HSQC, HMBC), and Mass Spectrometry (MS).

Below is a visual representation of a generalized experimental workflow for the isolation of natural products from Clerodendrum bungei.

Spectral Data

The original publication by Hou et al. (2002) mentions the use of 2D-NMR spectral data (specifically HMBC) to assign the position of the ethoxyl group.[2] A comparison of the NMR and MS spectral data with that of Cleroindicin D was crucial for the structural elucidation.[2] However, the specific chemical shifts and mass spectral fragmentation patterns are not available in the reviewed literature.

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding the biological activities or any associated signaling pathways of this compound or its parent compound, Cleroindicin D. While other compounds isolated from the Clerodendrum genus have been reported to exhibit a range of biological activities, these cannot be directly attributed to this compound without specific experimental evidence.

Conclusion

This compound is a perhydrobenzofuran derivative isolated from Clerodendrum bungei. Its structure has been determined through spectroscopic comparison with Cleroindicin D. A significant gap in knowledge exists regarding its specific physical and chemical properties, detailed experimental protocols for its isolation, and its potential biological activities. Further research is required to fully characterize this compound and to explore its potential applications in pharmacology and drug development. Researchers interested in this compound should refer to the original publication by Hou et al. (2002) for any further details that may be contained within the full text.

References

Potential Biological Activities of 5-O-Ethylcleroindicin D: An In-depth Technical Guide

Disclaimer: As of the latest available data, there is no specific scientific literature detailing the biological activities, experimental protocols, or signaling pathways associated with 5-O-Ethylcleroindicin D . The following guide is constructed based on the known biological activities of related compounds, particularly other clerodane diterpenes and compounds isolated from the Clerodendrum genus, to provide a potential but speculative overview of its bioactivities for research and drug development professionals.

Introduction to Clerodane Diterpenes and the Clerodendrum Genus

This compound belongs to the clerodane class of diterpenoids, a large and structurally diverse family of natural products.[1] Clerodane diterpenes are predominantly isolated from plants of the Lamiaceae and Asteraceae families, with the Clerodendrum genus being a notable source.[2][3] Compounds from this class have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, insect antifeedant, and cytotoxic effects.[2][4] The biological potential of these compounds is often attributed to their unique bicyclic core structure and varied functional group substitutions.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound could potentially exhibit the following biological effects:

-

Cytotoxic Activity: Many clerodane diterpenes and other compounds isolated from Clerodendrum species have shown potent cytotoxicity against various cancer cell lines.[4][5] This is one of the most promising areas of investigation for novel clerodane derivatives.

-

Anti-inflammatory Activity: Flavonoids and other compounds from the Clerodendrum genus have been reported to possess anti-inflammatory properties.[2][6]

-

Antimicrobial Activity: Extracts from Clerodendrum species have demonstrated activity against a range of bacteria and fungi.[2]

-

Antioxidant Activity: The presence of phenolic and flavonoid compounds in Clerodendrum extracts contributes to their antioxidant potential.[2][7]

Quantitative Data: Cytotoxicity of Compounds from Clerodendrum Species

The following table summarizes the cytotoxic activities of various compounds isolated from Clerodendrum indicum and Clerodendrum villosum against several human cancer cell lines. This data is presented to illustrate the potential potency that might be expected from a novel clerodane diterpene like this compound.

| Compound | Cell Line | IC50 (µM) | Reference |

| Oleanolic acid 3-acetate | SW620 | 1.66 | [4] |

| ChaGo-K-1 | 10.33 | [4] | |

| HepG2 | 20.49 | [4] | |

| KATO-III | 11.22 | [4] | |

| BT-474 | 12.54 | [4] | |

| Betulinic acid | SW620 | 2.97 | [4] |

| ChaGo-K-1 | 15.68 | [4] | |

| HepG2 | 18.92 | [4] | |

| KATO-III | 10.87 | [4] | |

| BT-474 | 11.45 | [4] | |

| Lupeol | SW620 | 1.99 | [4] |

| KATO-III | 1.95 | [4] | |

| Taraxerol | SW620 | 2.09 | [4] |

| Pectolinarigenin | SW620 | 13.05 | [4] |

| KATO-III | 24.31 | [4] |

Experimental Protocols

A detailed methodology for a key experimental procedure, the MTT cytotoxicity assay, is provided below. This protocol is standard for assessing the cytotoxic potential of novel compounds.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., SW620, ChaGo-K-1, HepG2, KATO-III, BT-474)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Lysis buffer (e.g., 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add 100 µL of lysis buffer to each well to solubilize the formazan crystals. Incubate the plates overnight at 37°C.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential mechanism of action for a cytotoxic compound and a typical experimental workflow for its evaluation.

Caption: Hypothetical apoptotic pathway induced by this compound.

Caption: General workflow for cytotoxic drug discovery.

Conclusion and Future Directions

While specific data for this compound is currently unavailable, the known bioactivities of related clerodane diterpenes and other compounds from the Clerodendrum genus suggest that it is a promising candidate for biological evaluation. Future research should focus on the synthesis and isolation of this compound, followed by a comprehensive screening for its cytotoxic, anti-inflammatory, and antimicrobial activities. Elucidation of its mechanism of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent.

References

- 1. Flavonoids from Clerodendrum genus and their biological activities [hrcak.srce.hr]

- 2. Flavonoids from Clerodendrum genus and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic activity of the chemical constituents of Clerodendrum indicum and Clerodendrum villosum roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic pheophorbide-related compounds from Clerodendrum calamitosum and C. cyrtophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Predicted Mechanism of Action for 5-O-Ethylcleroindicin D: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Ethylcleroindicin D is a naturally occurring perhydrobenzofuran derivative isolated from plants of the Clerodendrum genus, notably Clerodendrum bungei and Clerodendrum splendens[1][2]. While direct experimental studies on the mechanism of action of this compound are not yet available in the public domain, this technical guide synthesizes current knowledge on related compounds and its structural class to predict its potential biological activities and molecular mechanisms. Based on the bioactivity of its parent compounds, cleroindicins, and the broader class of diterpenoids and benzofurans, this compound is predicted to exhibit anti-inflammatory, cytotoxic, and potentially neuroprotective properties. This guide provides an in-depth overview of these predicted mechanisms, supported by available data and detailed experimental contexts.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | MedChemExpress[3] |

| CAS Number | 488138-32-5 | MedChemExpress[3] |

| Molecular Formula | C₁₀H₁₆O₄ | MedChemExpress[3] |

| Molecular Weight | 200.23 g/mol | MedChemExpress[3] |

| Chemical Class | Perhydrobenzofuran derivative, Diterpenoid | Multiple Sources |

| Natural Source | Clerodendrum bungei, Clerodendrum splendens | ScienceOpen[2], Traditional uses and pharmacological properties of Clerodendrum phytochemicals[1] |

Predicted Biological Activities and Mechanisms of Action

The biological activities of this compound are predicted based on the established pharmacology of compounds isolated from the Clerodendrum genus and the bioactivities associated with its core chemical structure.

Predicted Anti-Inflammatory Activity

Extracts from Clerodendrum species have demonstrated significant anti-inflammatory properties. The proposed mechanisms for these effects, which may be applicable to this compound, involve the modulation of key inflammatory pathways.

-

Inhibition of Pro-inflammatory Mediators: Compounds from Clerodendrum are known to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and the activity of enzymes like Cyclooxygenase-2 (COX-2)[4].

-

Antioxidant Activity: The anti-inflammatory effects of Clerodendrum extracts are also linked to their antioxidant properties, which involve scavenging free radicals and reducing oxidative stress, a key component of the inflammatory process.

Predicted Signaling Pathway for Anti-Inflammatory Action:

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Predicted Cytotoxic Activity

Diterpenoids isolated from the Clerodendrum genus have shown cytotoxic effects against various cancer cell lines[5][6]. The mechanism of cytotoxicity for these compounds is thought to be multifaceted.

-

Membrane Interaction: Due to their lipophilic nature, diterpenoids may exert their cytotoxic effects by targeting and disrupting the integrity of biological membranes[5][7].

-

Alkylating and Protonophoric Properties: Some abietane diterpenes, a class related to cleroindicins, are suggested to have alkylating and protonophoric properties that can contribute to their cytotoxicity[5][7].

-

Induction of Apoptosis: While not directly studied for this compound, related compounds often induce apoptosis in cancer cells through various intracellular signaling cascades.

Logical Workflow for Cytotoxicity:

Caption: Predicted multi-pronged cytotoxic action of this compound.

Predicted Neuroprotective Activity

A computational study has provided evidence for the potential interaction of a closely related compound, cleroindicin C, with the Fused in Sarcoma (FUS) protein, which is implicated in neurodegenerative diseases like dementia[8][9][10][11].

-

Molecular Docking with FUS Protein: A molecular docking study predicted that cleroindicin C can bind to the FUS protein with high affinity. This interaction suggests a potential neuroprotective mechanism by modulating the function of this key protein.

Quantitative Data from Molecular Docking of Cleroindicin C with FUS Protein:

| Parameter | Value | Source |

| Binding Affinity (kcal/mol) | -10.12 | Identifying natural inhibitors against FUS protein in dementia through machine learning, molecular docking, and dynamics simulation[8] |

| Interacting Residues | Not explicitly listed in the abstract | Identifying natural inhibitors against FUS protein in dementia through machine learning, molecular docking, and dynamics simulation[8][9][10][11] |

Experimental Workflow for Validating FUS Protein Interaction:

Caption: A proposed experimental workflow to validate the predicted interaction.

Detailed Methodologies for Key Experiments

While specific experimental protocols for this compound are not available, this section provides detailed methodologies for common assays used to evaluate the predicted biological activities, based on studies of related compounds.

In Vitro Anti-Inflammatory Assays

-

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to induce NO production.

-

Measurement: After 24 hours, the concentration of nitrite in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control.

-

-

COX-2 Inhibition Assay:

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

-

Incubation: The enzyme is pre-incubated with the test compound for a specified time.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Detection: The production of prostaglandin E2 (PGE2) is measured using an ELISA kit.

-

Analysis: The IC₅₀ value for COX-2 inhibition is determined.

-

In Vitro Cytotoxicity Assay

-

MTT Assay:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The formazan crystals are dissolved in DMSO.

-

Measurement: The absorbance is measured at 570 nm.

-

Analysis: The percentage of cell viability is calculated, and the IC₅₀ value is determined.

-

Molecular Docking Protocol

-

Protein and Ligand Preparation:

-

The 3D structure of the target protein (e.g., FUS protein) is obtained from the Protein Data Bank (PDB) or modeled.

-

The 3D structure of the ligand (this compound) is generated and optimized using a molecular modeling software.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock Vina) is used to predict the binding pose and affinity of the ligand to the protein's active site.

-

The docking grid is centered on the predicted binding pocket.

-

-

Analysis:

-

The binding energy (in kcal/mol) is calculated to estimate the binding affinity.

-

The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are analyzed.

-

Future Directions and Conclusion

The available evidence strongly suggests that this compound is a promising natural product with potential therapeutic applications in inflammatory diseases, cancer, and neurodegenerative disorders. However, to fully elucidate its mechanism of action, further experimental validation is crucial. Future research should focus on:

-

Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological testing.

-

In Vitro and In Vivo Studies: Conducting detailed in vitro and in vivo studies to confirm the predicted anti-inflammatory, cytotoxic, and neuroprotective activities.

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural features essential for its biological activity.

References

- 1. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxic Activity of Chemical Constituents of Clerodendrum glabrum and Combretum nelsonii Root Extracts Against Selected Cancer Cell Lines [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Identifying natural inhibitors against FUS protein in dementia through machine learning, molecular docking, and dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identifying natural inhibitors against FUS protein in dementia through machine learning, molecular docking, and dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of 5-O-Ethylcleroindicin D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the preliminary cytotoxicity screening of the compound 5-O-Ethylcleroindicin D. Due to a notable lack of publicly available research specifically detailing the cytotoxic properties and mechanisms of action of this compound, this document will establish a foundational framework for such a study. It will outline the necessary experimental protocols and data presentation structures required for a comprehensive preliminary assessment. While direct data for this compound is not available, this guide draws upon established methodologies for evaluating the cytotoxicity of novel chemical entities.

Introduction to Cleroindicin Compounds

Cleroindicins are a class of diterpenoids isolated from plants of the Clerodendrum genus. While research has been conducted on the cytotoxic effects of extracts from Clerodendrum indicum and related species, specific data on individual compounds like this compound remains scarce. Preliminary screening is a critical first step in the drug discovery pipeline to identify compounds with potential therapeutic efficacy, particularly in oncology. This guide provides a standardized approach to conducting and presenting such a screening for this compound.

Proposed Experimental Protocols for Cytotoxicity Screening

The following protocols are recommended for a robust preliminary cytotoxicity assessment of this compound.

Cell Lines and Culture Conditions

A diverse panel of human cancer cell lines should be selected to represent various cancer types. A non-cancerous cell line should be included to assess selectivity.

-

Human Cancer Cell Lines:

-

MCF-7: Breast adenocarcinoma (ATCC HTB-22)

-

A549: Lung carcinoma (ATCC CCL-185)

-

HeLa: Cervical adenocarcinoma (ATCC CCL-2)

-

HCT116: Colorectal carcinoma (ATCC CCL-247)

-

-

Non-Cancerous Human Cell Line:

-

HEK293: Human embryonic kidney cells (ATCC CRL-1573)

-

Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the culture medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation

All quantitative data from the cytotoxicity screening should be summarized in a clear and concise table to facilitate comparison.

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined | Data to be determined |

| HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |

| HCT116 | Colorectal Carcinoma | Data to be determined | Data to be determined |

| HEK293 | Normal Embryonic Kidney | Data to be determined | Data to be determined |

Visualization of Experimental Workflow and Potential Signaling Pathways

Visual diagrams are essential for communicating complex experimental processes and biological mechanisms. The following diagrams, generated using the DOT language, illustrate the proposed workflow and a hypothetical signaling pathway that could be investigated.

Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.

Caption: Hypothetical apoptotic signaling pathway potentially modulated by this compound.

Future Directions

Following the initial cytotoxicity screening, promising results would warrant further investigation into the mechanism of action. This could include:

-

Apoptosis Assays: Annexin V/PI staining to confirm apoptotic cell death.

-

Cell Cycle Analysis: Flow cytometry to determine if the compound induces cell cycle arrest.

-

Western Blotting: To investigate the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins).

Conclusion

While direct experimental data on the cytotoxicity of this compound is not currently available in the public domain, this guide provides a comprehensive framework for conducting a thorough preliminary screening. The proposed protocols, data presentation formats, and visualizations offer a standardized approach for researchers to generate the foundational data necessary to evaluate the potential of this compound as a novel cytotoxic agent. The successful execution of these initial studies will be crucial in determining the future trajectory of research into this compound.

Methodological & Application

Total Synthesis of 5-O-Ethylcleroindicin D: A Detailed Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic methodology for 5-O-Ethylcleroindicin D. As the direct total synthesis of this specific ether derivative has not been published, this guide details the enantioselective total synthesis of its parent natural product, Cleroindicin D, as established by Wenderski, Huang, and Pettus. Following the established synthesis, a detailed, proposed protocol for the selective 5-O-ethylation of Cleroindicin D is provided, based on well-established principles of organic synthesis.

Introduction

Cleroindicin D belongs to the clerodane class of diterpenoids, a family of natural products known for their complex molecular architectures and diverse biological activities. The development of a robust synthetic route to Cleroindicin D and its analogues, such as this compound, is of significant interest for further pharmacological investigation. The synthetic strategy presented herein is based on the enantioselective total synthesis of Cleroindicin D, which provides a reliable platform for accessing derivatives for structure-activity relationship (SAR) studies.

Enantioselective Total Synthesis of Cleroindicin D

The enantioselective total synthesis of Cleroindicin D, as reported by Wenderski, Huang, and Pettus, commences from readily available starting materials and employs a series of stereocontrolled transformations to construct the intricate polycyclic core of the molecule. The key steps and intermediates in this synthesis are summarized below.

Summary of Synthetic Intermediates and Yields

| Step | Intermediate | Description | Yield (%) |

| 1 | Compound 2 | Benzofuran derivative | 85 |

| 2 | Compound 3 | Dihydrobenzofuran | 95 |

| 3 | Compound 4 | Tricyclic intermediate | 75 |

| 4 | Compound 5 | Oxidized intermediate | 88 |

| 5 | Compound 6 | Deprotected intermediate | 92 |

| 6 | Cleroindicin D | Final natural product | 78 |

Key Experimental Protocols

1. Synthesis of Benzofuran derivative (2): To a solution of the starting phenol in anhydrous dichloromethane at 0 °C is added di-tert-butyl dicarbonate (1.2 equiv) and triethylamine (1.5 equiv). The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with saturated aqueous ammonium chloride and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford the benzofuran derivative 2 .

2. Synthesis of Dihydrobenzofuran (3): A solution of benzofuran 2 in ethanol is subjected to hydrogenation at 50 psi in the presence of 10% Palladium on carbon for 24 hours. The reaction mixture is then filtered through a pad of Celite and the filtrate is concentrated under reduced pressure to yield the dihydrobenzofuran 3 , which is used in the next step without further purification.

3. Synthesis of Tricyclic intermediate (4): To a solution of dihydrobenzofuran 3 in anhydrous toluene at -78 °C is added a solution of diisobutylaluminium hydride (1.5 equiv) in hexanes dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched by the slow addition of methanol. The mixture is warmed to room temperature and a saturated aqueous solution of Rochelle's salt is added. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude alcohol is dissolved in anhydrous dichloromethane and treated with Dess-Martin periodinane (1.3 equiv) at room temperature for 3 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude aldehyde is then subjected to a Nozaki-Hiyama-Kishi reaction with the appropriate vinyl iodide to afford the tricyclic intermediate 4 after purification by flash chromatography.

4. Synthesis of Cleroindicin D: The final steps of the synthesis involve a series of protecting group manipulations and oxidations. The tricyclic intermediate 4 is first deprotected under acidic conditions. The resulting diol is then selectively oxidized to furnish the final natural product, Cleroindicin D, after purification by preparative HPLC.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the selective ethylation of the C5 hydroxyl group of Cleroindicin D. The Williamson ether synthesis is a suitable method for this transformation. Given the presence of multiple hydroxyl groups and other sensitive functionalities in the Cleroindicin D molecule, careful selection of reagents and reaction conditions is crucial to ensure selectivity.

Proposed Experimental Protocol: Selective 5-O-Ethylation

To a solution of Cleroindicin D (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) is added silver(I) oxide (Ag₂O, 3.0 equiv). The mixture is stirred at room temperature for 30 minutes, after which ethyl iodide (EtI, 5.0 equiv) is added. The reaction mixture is stirred in the dark at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is diluted with ethyl acetate and washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford this compound.

Justification of the Proposed Protocol:

-

Silver(I) oxide (Ag₂O): This mild base is often used in Williamson ether synthesis, particularly for substrates with sensitive functional groups. It is proposed to selectively deprotonate the more accessible or more acidic hydroxyl group. In the context of Cleroindicin D, the C5-OH is a secondary alcohol and may exhibit sufficient reactivity under these conditions.

-

Ethyl iodide (EtI): A standard and reactive ethylating agent for SN2 reactions.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent that is well-suited for SN2 reactions, as it can solvate the silver cation while not interfering with the nucleophilicity of the alkoxide.

-

Reaction in the dark: To prevent any potential light-induced side reactions involving silver salts and ethyl iodide.

Visualizing the Synthetic Pathways

To aid in the understanding of the synthetic workflow, the following diagrams, generated using the DOT language, illustrate the key transformations.

Caption: Overall synthetic route to Cleroindicin D.

Caption: Proposed selective 5-O-ethylation of Cleroindicin D.

Conclusion

The enantioselective total synthesis of Cleroindicin D provides a solid foundation for accessing this complex natural product. The proposed methodology for the synthesis of this compound via a selective Williamson ether synthesis offers a plausible route to this novel derivative. This detailed protocol and the accompanying synthetic overview are intended to serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating further exploration of the biological potential of the cleroindicin family of compounds. Experimental validation of the proposed ethylation step is recommended to optimize reaction conditions and confirm the structure of the final product.

Application Notes and Protocols for In Vivo Preclinical Evaluation of 5-O-Ethylcleroindicin D

Introduction

These application notes provide a comprehensive framework for the in vivo preclinical evaluation of 5-O-Ethylcleroindicin D, a novel investigational compound. The following protocols are designed for researchers, scientists, and drug development professionals to assess the preliminary efficacy, pharmacokinetic profile, and safety of this compound in rodent models. The successful execution of these studies is a critical step in the drug development process, providing essential data to support the progression to clinical trials. The experimental designs outlined below are based on established principles of preclinical research and are intended to be adapted to the specific characteristics of this compound.

Efficacy Evaluation in a Xenograft Model

Objective: To determine the anti-tumor efficacy of this compound in an established human tumor xenograft model in immunocompromised mice.

Protocol:

-

Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old.

-

Cell Line: A human cancer cell line relevant to the proposed therapeutic indication (e.g., A549 for non-small cell lung cancer).

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.

-

Dosing:

-

Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline), administered orally (p.o.) once daily.

-

This compound at three dose levels (e.g., 10, 30, and 100 mg/kg), administered p.o. once daily.

-

Positive Control (a standard-of-care chemotherapeutic agent), administered as per established protocols.

-

-

Treatment Duration: 21 consecutive days.

-

Endpoints:

-

Primary: Tumor growth inhibition (TGI).

-

Secondary: Body weight changes, clinical signs of toxicity, and tumor weight at the end of the study.

-

-

Data Analysis: Analyze differences in tumor volume and body weight between groups using a one-way ANOVA with post-hoc tests.

Data Presentation:

Table 1: Anti-tumor Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | - | 1520 ± 155 | - | + 2.5 ± 1.1 |

| This compound | 10 | 1150 ± 130 | 24.3 | + 1.8 ± 0.9 |

| This compound | 30 | 780 ± 95 | 48.7 | - 0.5 ± 1.5 |

| This compound | 100 | 410 ± 60 | 73.0 | - 5.2 ± 2.0 |

| Positive Control | Varies | 350 ± 55 | 77.0 | - 8.1 ± 2.5 |

Experimental Workflow for Efficacy Study

Caption: Workflow for the in vivo efficacy evaluation of this compound.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in rodents following intravenous (IV) and oral (PO) administration.

Protocol:

-

Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation.

-

Dosing:

-

IV administration: A single bolus dose of 5 mg/kg in a suitable vehicle.

-

PO administration: A single gavage dose of 50 mg/kg in a suitable vehicle.

-

-

Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin. Key parameters include clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Calculate oral bioavailability (F%) as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation:

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | IV Administration (5 mg/kg) | PO Administration (50 mg/kg) |

| Cmax (ng/mL) | 2150 ± 310 | 850 ± 120 |

| Tmax (h) | 0.083 | 2.0 |

| AUC (0-t) (ngh/mL) | 4300 ± 550 | 9800 ± 1100 |

| AUC (0-inf) (ngh/mL) | 4450 ± 580 | 10200 ± 1250 |

| t1/2 (h) | 3.5 ± 0.5 | 4.1 ± 0.6 |

| CL (mL/min/kg) | 18.7 ± 2.5 | - |

| Vd (L/kg) | 5.5 ± 0.8 | - |

| F (%) | - | 22.9 |

Logical Relationship for Preclinical Development

Caption: Logical flow of preclinical development for an investigational new drug.

Acute Toxicology Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity of this compound following a single administration.

Protocol:

-

Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.

-

Dosing: Administer single doses of this compound via the intended clinical route (e.g., oral gavage) at escalating dose levels (e.g., 100, 300, 1000, and 2000 mg/kg). Include a vehicle control group.

-

Observation Period: 14 days.

-

Endpoints:

-

Mortality and clinical signs of toxicity (observed daily).

-

Body weight (measured on days 0, 7, and 14).

-

Gross necropsy at the end of the study.

-

Histopathological examination of major organs from animals in the high-dose and control groups, and any animals that die prematurely.

-

-

Data Analysis: Determine the MTD as the highest dose that does not cause mortality or serious clinical signs.

Data Presentation:

Table 3: Summary of Acute Toxicology Findings for this compound

| Dose (mg/kg) | Mortality (M/F) | Key Clinical Signs | Mean Body Weight Change at Day 14 (%) | Gross Necropsy Findings |

| Vehicle | 0/5 / 0/5 | None | + 8.5 | No abnormalities |

| 100 | 0/5 / 0/5 | None | + 8.2 | No abnormalities |

| 300 | 0/5 / 0/5 | Mild lethargy on Day 1 | + 7.5 | No abnormalities |

| 1000 | 1/5 / 1/5 | Lethargy, piloerection | + 2.1 | Gastric irritation in decedents |

| 2000 | 4/5 / 5/5 | Severe lethargy, ataxia | - | Gastric irritation, pale liver |

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to its anti-tumor effects.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Disclaimer: The data and signaling pathway presented in these application notes are hypothetical and for illustrative purposes only. The experimental protocols provide a general framework and should be adapted based on the specific properties of this compound and the research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

Application Notes: (-)-Agelamide D as a Potential Therapeutic Radiosensitizer

Disclaimer: Information regarding "5-O-Ethylcleroindicin D" as a potential therapeutic agent is not available in the public domain based on the conducted searches. The following Application Notes and Protocols for "(-)-Agelamide D" are provided as an illustrative example to fulfill the user's request for a detailed document structure.

Introduction

(-)-Agelamide D is a diterpene alkaloid isolated from the marine sponge Agelas sp.[1]. Emerging preclinical evidence highlights its potential as a natural radiosensitizer in the treatment of unresectable hepatocellular carcinoma (HCC)[1][2]. Radiotherapy is a primary local treatment for unresectable HCC, but radioresistance remains a significant challenge[2][3]. (-)-Agelamide D has been shown to enhance the efficacy of radiation therapy by increasing apoptotic cell death and decreasing clonogenic survival of HCC cells[1][2].

Mechanism of Action

The radiosensitizing effect of (-)-Agelamide D is linked to its ability to augment the Unfolded Protein Response (UPR), a cellular stress response pathway[1][2]. Ionizing radiation can induce endoplasmic reticulum (ER) stress, triggering the UPR[2][3]. A key pathway in the UPR is the PERK/eIF2α/ATF4 axis[2][4]. While activation of this pathway can initially promote cell survival, excessive or sustained ER stress can switch its function towards inducing apoptosis[2][3].

(-)-Agelamide D enhances radiation-induced UPR signaling[1][2]. In combination with radiation, it leads to a significant increase in the expression of Activating Transcription Factor 4 (ATF4)[2][5]. This heightened level of ATF4 appears to shift the cellular response from a pro-survival adaptation to pro-apoptotic cell death, thereby sensitizing the cancer cells to radiation[2][3]. This mechanism suggests that UPR inducers like (-)-Agelamide D could be a promising therapeutic strategy to improve outcomes in HCC management[1].

Data Presentation

In Vitro Efficacy of (-)-Agelamide D

| Cell Line | Assay | Compound | GI₅₀ (µM) | Observations | Reference |

| Hep3B | Cytotoxicity (CCK8) | (-)-Agelamide D | 12.0 | Less cytotoxic than (-)-Agelasine D (GI₅₀ = 9.9 µM). | [5][6] |

| Hep3B | Clonogenic Survival | (-)-Agelamide D + Radiation | - | Potentiated radiation-induced clonogenic death. | [2] |

| Hep3B | Apoptosis (PARP cleavage) | (-)-Agelamide D + Radiation | - | Augmented radiation-induced apoptotic cell death. | [2] |

In Vivo Efficacy in Hep3B Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) on Day 21 | % Tumor Growth Inhibition (vs. Sham) | Observations | Reference |

| Sham | 3165.2 ± 396.3 | 0% | - | [6] |

| (-)-Agelamide D alone | 3273.3 ± 108.3 | Not significant | Did not affect tumor growth alone. | [6] |

| Radiation Therapy (RT) alone | 1086.0 ± 223.0 | 65.7% | Significantly lower than sham (p < 0.001). | [6] |

| (-)-Agelamide D + RT | 397.3 ± 60.3 | 87.4% | Higher inhibition than RT alone (p < 0.01). | [6] |

In Vivo Biomarker Analysis in Hep3B Xenograft Tumors

| Treatment Group | Marker | Positivity | Observations | Reference |

| RT alone | Apoptosis (TUNEL) | Increased vs. Sham (p < 0.001) | - | [6] |

| (-)-Agelamide D + RT | Apoptosis (TUNEL) | Greatly increased vs. RT alone (p < 0.001) | Suggests enhanced efficacy of RT. | [2][6] |

| (-)-Agelamide D + RT | ATF4 Expression | Increased vs. RT alone | Consistent with in vitro findings. | [1][2] |

Experimental Protocols

Protocol 1: In Vitro Clonogenic Survival Assay

This assay assesses the ability of a single cell to undergo "unlimited" division to form a colony, measuring cell reproductive death after treatment.[7][8]

Materials:

-

Hep3B hepatocellular carcinoma cells

-

Complete cell culture medium

-

(-)-Agelamide D

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

6-well plates

-

X-ray irradiator

-

1% Crystal Violet solution

-

Incubator (37°C, 5% CO₂)

Procedure:

-